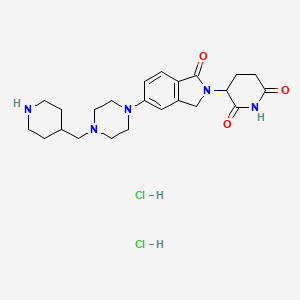
Lenalidomide 5'-piperazine-4-methylpiperidine (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lenalidomide 5’-piperazine-4-methylpiperidine (hydrochloride) is a functionalized cerebellar ligand used in the development of PROTAC (PROteolysis TArgeting Chimeras) technology. This compound combines an E3 ligase ligand with a terminal piperidine, facilitating subsequent chemical reactions to generate protein degradants with rigid connectors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide 5’-piperazine-4-methylpiperidine (hydrochloride) involves the functionalization of lenalidomide with a piperazine and piperidine moiety. The reaction typically requires specific conditions such as controlled temperature and pH, along with the use of solvents like dimethyl sulfoxide (DMSO) and reagents like hydrochloric acid for the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the complex chemical reactions involved .
Analyse Des Réactions Chimiques
Types of Reactions
Lenalidomide 5’-piperazine-4-methylpiperidine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
Lenalidomide 5’-piperazine-4-methylpiperidine (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects by binding to the cereblon E3 ubiquitin ligase complex, altering its specificity to target specific proteins for degradation. This process involves the ubiquitination and subsequent proteasomal degradation of the target proteins, leading to the modulation of various cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: An immunomodulatory drug with similar structural features.
Pomalidomide: Another thalidomide derivative with enhanced potency.
Iberdomide: A newer compound with improved efficacy and safety profile.
Uniqueness
Lenalidomide 5’-piperazine-4-methylpiperidine (hydrochloride) is unique due to its functionalization with a piperazine and piperidine moiety, which enhances its ability to form rigid connectors in PROTAC technology. This feature distinguishes it from other similar compounds and makes it a valuable tool in targeted protein degradation research .
Propriétés
Formule moléculaire |
C23H33Cl2N5O3 |
|---|---|
Poids moléculaire |
498.4 g/mol |
Nom IUPAC |
3-[3-oxo-6-[4-(piperidin-4-ylmethyl)piperazin-1-yl]-1H-isoindol-2-yl]piperidine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C23H31N5O3.2ClH/c29-21-4-3-20(22(30)25-21)28-15-17-13-18(1-2-19(17)23(28)31)27-11-9-26(10-12-27)14-16-5-7-24-8-6-16;;/h1-2,13,16,20,24H,3-12,14-15H2,(H,25,29,30);2*1H |
Clé InChI |
GCOKMWGDIBQIRU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCN(CC4)CC5CCNCC5.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12373873.png)
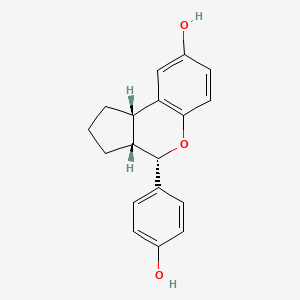
![(5r,7s)-5-(4-Ethylphenyl)-N-[(5-Fluoropyridin-2-Yl)methyl]-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide](/img/structure/B12373882.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide](/img/structure/B12373884.png)
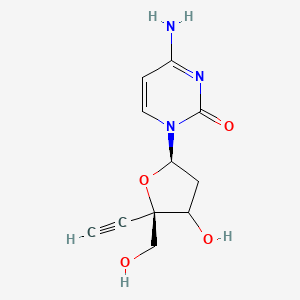
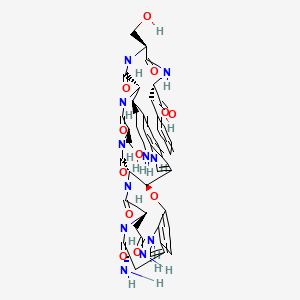
![disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12373911.png)
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12373912.png)



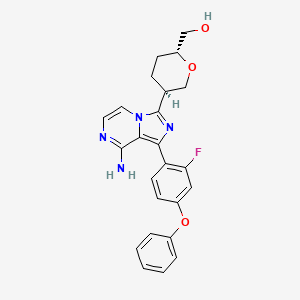
![5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12373945.png)
![methyl (2S)-2-[[(2S)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-3-methylbutanoyl]amino]-3-(1-methylimidazol-4-yl)propanoate](/img/structure/B12373946.png)
